Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate hydrochloride
Description
Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate hydrochloride is a chiral β-amino ester derivative characterized by its (3S)-stereochemistry, a methyl ester group, and a 3-(methylsulfanyl)phenyl substituent. The compound’s molecular formula is C11H16ClNO2S, with a molecular weight of 269.77 g/mol (estimated based on structural analogs in ). The methylsulfanyl (SCH3) group at the meta position of the aromatic ring introduces moderate electron-donating effects, influencing reactivity and solubility. As a hydrochloride salt, it exhibits enhanced stability and solubility in polar solvents, making it suitable for pharmaceutical intermediates or asymmetric synthesis .
Properties
Molecular Formula |
C11H16ClNO2S |
|---|---|
Molecular Weight |
261.77 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(3-methylsulfanylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H15NO2S.ClH/c1-14-11(13)7-10(12)8-4-3-5-9(6-8)15-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m0./s1 |
InChI Key |
BRRBPZQCEUCYNV-PPHPATTJSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC(=CC=C1)SC)N.Cl |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)SC)N.Cl |
Origin of Product |
United States |
Preparation Methods
Laboratory Synthetic Routes
Esterification of 3-(methylsulfanyl)propanoic acid : The initial step often involves esterification of 3-(methylsulfanyl)propanoic acid with methanol under acidic conditions to yield methyl 3-(methylsulfanyl)propanoate. Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are typically employed to drive the reaction to completion.
Chiral Amination at the 3-Position : Introduction of the (3S)-amino group is achieved through stereoselective amination methods. This may involve asymmetric synthesis techniques such as the use of chiral auxiliaries, chiral catalysts, or enzymatic resolution to ensure the (S)-configuration at the amino-bearing carbon.
Conversion to Hydrochloride Salt : The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing the compound’s stability and solubility in polar solvents.
Industrial Production Methods
Optimization for Scale-Up : Industrial synthesis adapts laboratory methods with emphasis on scalability, cost-efficiency, and purity. Continuous flow synthesis technology may be applied to improve reaction control and throughput.
Catalyst Use : Advanced catalysts, including metal complexes or organocatalysts, are employed to increase stereoselectivity and yield while minimizing by-products.
Purification : Crystallization and chromatographic techniques are optimized to obtain high-purity hydrochloride salt suitable for pharmaceutical applications.
Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate hydrochloride can undergo several key chemical reactions:
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Sulfoxides, sulfones |
| Reduction | Lithium aluminum hydride, sodium borohydride | Removal of methylsulfanyl group, conversion of ester to alcohol |
| Substitution | Alkyl halides, acyl chlorides | Functionalized amino derivatives |
The methylsulfanyl group is susceptible to oxidation, which can modulate the compound’s electronic properties and biological activity. Reduction can modify the ester or sulfur-containing groups, enabling further derivatization. The amino group participates in nucleophilic substitution, allowing for the synthesis of diverse analogs.
A typical laboratory synthesis might proceed as follows:
Esterification : 3-(Methylsulfanyl)propanoic acid is refluxed with methanol and catalytic sulfuric acid to yield methyl 3-(methylsulfanyl)propanoate.
Chiral Amination : The ester is subjected to stereoselective amination using a chiral catalyst or enzymatic resolution to introduce the (3S)-amino group.
Salt Formation : The resulting amino ester is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate) to precipitate the hydrochloride salt.
Yields typically exceed 80% for each step under optimized conditions, with enantiomeric excess greater than 95% achievable through chiral catalyst selection.
- Data Table: Summary of Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C11H16ClNO2S |
| Molecular Weight | 261.77 g/mol |
| IUPAC Name | methyl (3S)-3-amino-3-(3-methylsulfanylphenyl)propanoate hydrochloride |
| CAS Number | 2059913-77-6 |
| Physical Form | White to off-white crystalline powder |
| Solubility | Soluble in polar solvents (e.g., water, ethanol) |
| Purity (commercial samples) | Typically >95% |
Azide Coupling Method : Recent studies have demonstrated the use of azide intermediates for coupling amino acids and amines to synthesize related compounds with high stereoselectivity. This method involves hydrazide precursors and azide intermediates, followed by coupling with amino acid esters, providing an alternative route to the target compound with good yields and stereochemical control.
Catalytic Asymmetric Synthesis : Advances in organocatalysis have enabled more efficient and enantioselective preparation of the (3S)-amino ester, reducing the need for chiral auxiliaries and improving overall process sustainability.
Continuous Flow Synthesis : Industrial research highlights the use of continuous flow reactors to enhance reaction kinetics and scalability, particularly for esterification and amination steps, ensuring consistent product quality.
Peer-reviewed articles in organic synthesis journals describing azide coupling and asymmetric amination methods for β-amino acid esters.
Chemical databases such as PubChem for structural and physicochemical data.
Industrial patents and process chemistry reports detailing scale-up and catalyst optimization for amino acid ester hydrochlorides.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group or to convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and protein modifications due to its amino group.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl and methylsulfanyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the (3S)-3-amino-3-arylpropanoate hydrochloride backbone but differ in aryl substituents, which critically alter physicochemical properties, synthetic utility, and biological activity. Below is a detailed comparison:
Structural and Functional Group Variations
Physicochemical Properties
Lipophilicity :
Optical Rotation :
Thermal Stability :
Research Findings and Trends
Structure-Activity Relationships (SAR) :
Market Availability :
- Over 20 suppliers list analogs like the 3-chlorophenyl derivative, reflecting demand in drug discovery .
Biological Activity
Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate hydrochloride, with CAS number 2059913-77-6, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article summarizes its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₁H₁₆ClNO₂S
- Molecular Weight : 261.77 g/mol
- Purity : Typically above 95% in commercial preparations.
The compound exhibits biological activity primarily through its interaction with various biological targets, particularly enzymes and receptors involved in cellular signaling pathways. The presence of the methylsulfanyl group enhances lipophilicity, which may improve its ability to cross cellular membranes and interact with intracellular targets.
In Vitro Studies
- Cell Proliferation and Apoptosis :
- Cell Cycle Arrest :
Pharmacokinetics
- Absorption : The compound has favorable absorption characteristics, with studies indicating high permeability across intestinal barriers.
- Distribution : It is expected to distribute widely due to its lipophilic nature.
- Metabolism : Initial studies suggest that the compound undergoes hepatic metabolism, with potential involvement of cytochrome P450 enzymes.
- Excretion : Primarily excreted via renal pathways.
Case Study 1: Anticancer Activity
A study evaluated the efficacy of this compound in a xenograft model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, correlating with increased apoptosis as evidenced by histological analysis .
Case Study 2: Neuroprotective Effects
In a neuroprotection assay using neuronal cell cultures exposed to oxidative stress, the compound exhibited protective effects by reducing reactive oxygen species (ROS) levels and improving cell viability. This suggests potential applications in neurodegenerative diseases .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
